molecular formula C23H28N2O5S B2824288 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide CAS No. 1206995-16-5

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide

Cat. No.: B2824288
CAS No.: 1206995-16-5
M. Wt: 444.55
InChI Key: QLSWCPYKAKNGNF-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an isopropylsulfonyl group, a morpholino group, and an acetamide linkage. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-(isopropylsulfonyl)phenylamine: This intermediate is synthesized by sulfonylation of 4-aminophenyl with isopropylsulfonyl chloride under basic conditions.

    Formation of 4-(2-morpholino-2-oxoethyl)phenylamine: This intermediate is prepared by reacting 4-aminophenyl with 2-morpholino-2-oxoethyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the two intermediates using acetic anhydride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-morpholino-2-oxoethyl)tetrahydro-1(2H)-pyrazinecarbaldehyde
  • tert-butyl 4-(2-Morpholino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-17(2)31(28,29)21-9-5-18(6-10-21)15-22(26)24-20-7-3-19(4-8-20)16-23(27)25-11-13-30-14-12-25/h3-10,17H,11-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSWCPYKAKNGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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